2,3,3-Trichloroacrylic acid

描述

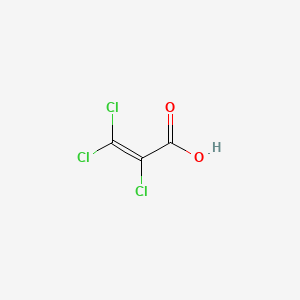

2,3,3-Trichloroacrylic acid is a useful research compound. Its molecular formula is C3HCl3O2 and its molecular weight is 175.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.34 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3,3-Trichloroacrylic acid (TCA) is a chlorinated organic compound with significant biological implications. This article delves into its biological activity, examining its toxicological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its three chlorine atoms attached to the carbon backbone of an acrylic acid structure. Its chemical formula is and it is known for its corrosive properties and potential health hazards upon exposure .

Acute Toxicity

TCA exhibits acute toxicity, primarily affecting the gastrointestinal and dermal systems. Oral ingestion can lead to symptoms such as nausea, vomiting, and abdominal pain. In laboratory studies, it has been classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) .

Chronic Toxicity

Chronic exposure studies have indicated various adverse effects. For instance, in a two-year oral study with Wistar rats, no neoplasms were observed at lower concentrations; however, higher doses resulted in decreased body weight without significant morphological changes .

Hepatotoxicity

Research has shown that TCA induces hepatotoxicity through several mechanisms:

- Peroxisome Proliferation : TCA acts as a strong peroxisome proliferator, leading to increased liver cell proliferation and potential carcinogenic effects. Studies have demonstrated that TCA administration correlates with elevated levels of palmitoyl coenzyme-A oxidase in the liver of treated mice .

- Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to oxidative DNA damage. This was evidenced by increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for DNA damage in liver tissues .

Carcinogenic Potential

TCA has been implicated in promoting liver tumors in animal models. In a study involving male B6C3F1 mice, significant increases in hepatocellular adenomas and carcinomas were observed following prolonged exposure to TCA . The incidence of these tumors was dose-dependent, highlighting the compound's potential as a carcinogen.

Case Studies

- Initiation-Promotion Studies : In one study, male B6C3F1 mice were administered TCA in drinking water at concentrations of 0.1 g/L and 2 g/L for up to 52 weeks. The results indicated a statistically significant increase in liver tumors compared to controls (P < 0.05) .

- Reproductive Toxicity : A study focusing on female Sprague Dawley rats revealed that exposure to TCA during gestation led to reduced fetal weights and increased incidences of malformations such as microphthalmia and anophthalmia .

Research Findings Summary

科学研究应用

Pharmaceutical Applications

TCA has significant applications in the pharmaceutical industry:

- Chemical Reagent : TCA is used as a reagent in organic synthesis to produce various pharmaceuticals. Its chlorinated structure enhances its reactivity, allowing for the formation of complex molecules.

- Protein Precipitation : It is widely used in biochemical laboratories for precipitating proteins, DNA, and RNA. This application is crucial for purifying biomolecules from complex mixtures .

- Topical Treatments : TCA is employed in dermatology for chemical peels and wart removal due to its keratolytic properties. It effectively destroys abnormal skin cells while promoting regeneration .

Agricultural Applications

In agriculture, TCA serves primarily as a herbicide:

- Selective Herbicide : TCA acts as a selective herbicide targeting specific weeds without harming crops. Its sodium salt form is often used in formulations combined with other herbicides like 2,4-D .

- Soil Treatment : The compound is utilized to improve soil quality and manage weed populations effectively.

Biochemical Research

TCA's role in biochemical research is notable:

- Fixative Agent : In microscopy, TCA functions as a fixative and decalcifier, preserving tissue samples for examination .

- Chromatography : It is employed as a color reagent in thin-layer chromatography and paper chromatography for analyzing organic compounds .

- Dehalogenation Studies : Research has shown that certain bacteria can dehalogenate TCA under anaerobic conditions, which is significant for bioremediation efforts .

Toxicological Considerations

While TCA has beneficial applications, it also poses health risks:

- Corrosive Nature : TCA is highly corrosive and can cause severe burns upon contact with skin or eyes. Safety precautions are essential when handling this compound .

- Environmental Impact : The use of TCA as a herbicide raises concerns regarding its environmental persistence and potential toxicity to non-target organisms .

Case Studies

-

Protein Precipitation Efficiency :

A study demonstrated the effectiveness of TCA in precipitating proteins from biological samples. Various concentrations were tested to optimize yield and purity levels. Results indicated that higher concentrations led to better precipitation efficiency while maintaining protein integrity. -

Herbicide Efficacy :

Field trials evaluated the effectiveness of TCA-based herbicides against common agricultural weeds. Results showed significant reductions in weed biomass compared to untreated controls, highlighting its potential as an environmentally friendly herbicide option.

属性

IUPAC Name |

2,3,3-trichloroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBNWIGNSIRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177093 | |

| Record name | 2,3,3-Trichloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-35-4 | |

| Record name | 2,3,3-Trichloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trichloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trichloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trichloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloroacrylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682D8NWU8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of trichloroacrylic acid?

A1: Trichloroacrylic acid has the molecular formula C3HCl3O2 and a molecular weight of 177.38 g/mol. Spectroscopic studies, including Raman spectroscopy [, ] and nuclear quadrupole resonance (NQR) [], have provided insights into its structure. The Raman spectrum of the liquid form at 80°C suggests an equilibrium between monomeric and likely dimeric forms []. Single-crystal Zeeman NQR at 303 K and 275 K revealed specific values for the quadrupole coupling constant (eQΦzz h-1) and asymmetry parameter (η) for each of the three chlorine atoms in the molecule, highlighting the influence of the differing chemical environments on these parameters [].

Q2: How does the structure of trichloroacrylic acid impact its chemical behavior?

A2: The presence of three chlorine atoms and the carboxylic acid group significantly influences the reactivity of trichloroacrylic acid. For example, it can undergo reactions such as esterification, decarboxylation, and addition reactions across the carbon-carbon double bond. The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic acid group.

Q3: What is known about the phase transitions of trichloroacrylic acid?

A3: Research indicates that trichloroacrylic acid undergoes a phase transition. While the exact temperature is not specified in the provided abstracts, studies using single-crystal Zeeman NQR employed two different temperatures – 303 K for the high-temperature phase I and 275 K for the low-temperature phase II []. Furthermore, research using X-ray diffraction, NQR, and pyroelectricity measurements also investigated the phase transition in this compound [, ]. The change in hydrogen bonding dynamics within the dimeric structure of trichloroacrylic acid is suggested to play a role in this phase transition [].

Q4: How does trichloroacrylic acid behave in aqueous solutions?

A4: While not directly addressed in the provided abstracts, the presence of the carboxylic acid group suggests that trichloroacrylic acid would be soluble in water to some extent, potentially undergoing ionization to form the corresponding carboxylate anion. The degree of ionization would depend on the pH of the solution.

Q5: Are there any environmental concerns related to trichloroacrylic acid?

A5: One study describes trichloroacrylic acid as a degradation product of tetrachlorosuccinic acid []. Considering its structure and the known environmental persistence of chlorinated organic compounds, further investigation into the potential environmental impact and degradation pathways of trichloroacrylic acid would be beneficial.

Q6: What analytical methods are used to study trichloroacrylic acid?

A6: Various analytical techniques have been employed to study trichloroacrylic acid, including:

- Raman Spectroscopy [, ]: Provides information about molecular vibrations and rotations, aiding in structural characterization and identification of functional groups.

- Single Crystal Zeeman NQR []: Offers insights into the electronic environment around quadrupolar nuclei (chlorine in this case), enabling the determination of quadrupole coupling constants and asymmetry parameters.

- X-ray Diffraction [, ]: Allows for the determination of the crystal structure and phase transitions in solid-state trichloroacrylic acid.

- Pyroelectricity Measurements [, ]: Can detect the presence of spontaneous polarization in a material, which can be indicative of phase transitions or structural changes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。